Isoeugenyl phenylacetate is a compound that has not been directly studied; however, its related compounds, isoeugenol and phenylacetate, have been the subject of research due to their biological activities. Isoeugenol is known for its anti-inflammatory effects, particularly in the suppression of inducible nitric oxide synthase (iNOS) expression, which is mediated by down-regulation of various signaling pathways including NF-kappaB, ERK1/2, and p38 kinase1. On the other hand, phenylacetate has been studied for its ability to inhibit protein isoprenylation and growth in androgen-independent prostate cancer cells, particularly those transfected with the T24 Ha-ras oncogene2. Additionally, phenylacetate and its derivatives have shown cytostatic activity against tumor cells, with a correlation between their lipophilicity and the inhibition of protein prenylation3. These studies provide insights into the potential mechanisms of action and applications of isoeugenyl phenylacetate in various fields.
The anti-inflammatory properties of isoeugenol, through the suppression of iNOS expression and inhibition of key signaling pathways, suggest its potential application in the treatment of inflammatory diseases1. Phenylacetate's ability to inhibit protein isoprenylation and induce cytostasis in tumor cells indicates its use as a therapeutic agent in cancer treatment, particularly for androgen-independent prostate cancer and other malignancies23. Given the activities of both isoeugenol and phenylacetate, isoeugenyl phenylacetate could be explored for its applications in both anti-inflammatory therapies and as an anti-cancer agent. The compound could be particularly useful in cases where inflammation and cancer overlap, such as in the progression of certain types of cancer where inflammation plays a key role.
Isoeugenol has been shown to inhibit nitric oxide production and iNOS expression in lipopolysaccharide (LPS)-stimulated murine macrophages. This inhibition is achieved by blocking the phosphorylation of ERK1/2 and p38 kinase, degradation of I-kappaBalpha, and activation of NF-kappaB, which are all upstream of NF-kappaB signaling1. Similarly, phenylacetate inhibits protein isoprenylation and p21ras farnesylation in prostate cancer cells, which leads to a reduction in cell proliferation and an increase in chemosensitivity. The inhibition of protein prenylation by phenylacetate and its derivatives is also associated with cytostatic activity in various tumor cell lines23. These mechanisms suggest that isoeugenyl phenylacetate could potentially combine the effects of its parent compounds, leading to a multifaceted approach in targeting inflammatory and cancer pathways.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9